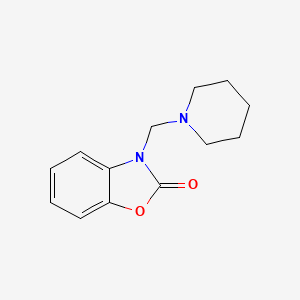

3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one

Description

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

3-(piperidin-1-ylmethyl)-1,3-benzoxazol-2-one |

InChI |

InChI=1S/C13H16N2O2/c16-13-15(10-14-8-4-1-5-9-14)11-6-2-3-7-12(11)17-13/h2-3,6-7H,1,4-5,8-10H2 |

InChI Key |

FVZDNEBUKYUORU-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(CC1)CN2C3=CC=CC=C3OC2=O |

Origin of Product |

United States |

Preparation Methods

Mannich Reaction Under Reflux

The Mannich reaction is the most widely used method for synthesizing piperidinylmethyl-benzoxazolone derivatives. A typical procedure involves:

-

Reactants : 2(3H)-Benzoxazolone, piperidine, and formaldehyde (37% aqueous solution).

-

Solvent : Methanol or ethanol.

-

Workup : Precipitation with ice, filtration, and recrystallization.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction rates and improves yields. A modified procedure includes:

Room-Temperature Reaction

For scalability, reactions can be performed at ambient temperature:

-

Reactants : 1:1:1 molar ratio of 2(3H)-benzoxazolone, piperidine, and formaldehyde.

-

Solvent : Dichloromethane (DCM) or dimethylformamide (DMF).

-

Yield : 70–80%, with lower purity requiring recrystallization.

Data Tables: Comparative Analysis

Table 1: Reaction Conditions and Yields

Table 2: Characterization Data (Analogous Derivatives)

Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

Challenges and Considerations

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxide derivatives.

Reduction: Reduction reactions can target the benzoxazole ring, potentially leading to the formation of dihydrobenzoxazole derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophilic substitution reactions often employ bases like sodium hydride or potassium carbonate.

Major Products

Oxidation: N-oxide derivatives of the piperidine moiety.

Reduction: Dihydrobenzoxazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Similar Compounds

- 3-(1-piperidinylmethyl)-1,3-benzoxazole

- 3-(1-pyrrolidinylmethyl)-1,3-benzoxazol-2(3H)-one

- 3-(1-morpholinylmethyl)-1,3-benzoxazol-2(3H)-one

Uniqueness

3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one is unique due to its specific combination of a benzoxazole ring and a piperidine moiety This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds

Biological Activity

3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one is a compound of significant interest due to its diverse biological activities. This benzoxazole derivative has been studied for its potential therapeutic applications, particularly in the fields of oncology and neurology. The compound's structure, which includes a piperidine moiety, contributes to its pharmacological properties.

Chemical Structure and Properties

The chemical formula of this compound is with a molecular weight of 232.28 g/mol. The compound features a benzoxazole ring fused with a piperidine side chain, which enhances its interaction with biological targets.

Biological Activity Overview

Research has identified several key biological activities associated with this compound:

- Inhibition of Protein Kinase B (AKT) : Studies indicate that this compound acts as an inhibitor of AKT, a crucial signaling protein involved in cell survival and proliferation pathways. This inhibition may have implications in cancer therapy, particularly in tumors where AKT signaling is dysregulated .

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro assays revealed effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibacterial agent .

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases. Its ability to modulate neurotransmitter levels and protect neuronal cells from apoptosis has been noted .

Table 1: Summary of Biological Activities

Detailed Research Findings

- AKT Inhibition : In cellular assays, this compound was shown to reduce phosphorylation levels of AKT substrates significantly. This effect was dose-dependent and suggests the compound could serve as a lead for developing new anticancer agents targeting the AKT pathway .

- Antimicrobial Studies : The compound was tested against various strains of bacteria using the disk diffusion method. Results indicated that it exhibited a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL against tested pathogens, demonstrating moderate antibacterial activity .

- Neuroprotective Mechanisms : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced markers of oxidative stress in brain tissues. These findings support further exploration into its potential as a therapeutic agent for conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(1-piperidinylmethyl)-1,3-benzoxazol-2(3H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, the piperidinylmethyl group can be introduced by reacting 1,3-benzoxazol-2(3H)-one derivatives with piperidine in the presence of formaldehyde under reflux in a polar aprotic solvent (e.g., DMF) . Optimization involves adjusting reaction time (12–24 hours), temperature (80–100°C), and stoichiometric ratios (1:1.2 molar ratio of benzoxazolone to piperidine). Characterization via H/C NMR and elemental analysis is critical for confirming purity .

Q. Which computational methods are suitable for predicting the vibrational spectra and electronic properties of this compound?

- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level is widely used to calculate vibrational frequencies, molecular electrostatic potentials (MEPs), and HOMO-LUMO gaps. Hartree-Fock (HF) methods provide complementary insights but may overestimate bond lengths compared to experimental data . Software like Gaussian 09 or ORCA can be employed, with basis set selection (e.g., 6-311++G(d,p)) critical for accuracy. Spectral assignments should align with experimental FT-IR and Raman data .

Q. How is the antimicrobial activity of benzoxazolone derivatives evaluated, and what are key experimental parameters?

- Methodological Answer : Antimicrobial screening follows CLSI guidelines using microdilution assays. For Gram-positive bacteria (e.g., Micrococcus luteus), prepare serial dilutions (1.95–500 μg/mL) in Mueller-Hinton broth, inoculate with ~10 CFU/mL, and incubate at 37°C for 24 hours. Minimum Inhibitory Concentration (MIC) is determined visually or via optical density. Positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%) are essential .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with MoKα radiation (λ = 0.71073 Å) resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonding). Refinement using SHELXL (via Olex2 or WinGX) refines thermal parameters and occupancy. For example, monoclinic P2/n space groups with Z = 4 are common. Hydrogen-bonding networks (e.g., C–H⋯O) should be analyzed using Mercury software .

Q. What strategies enhance the structure-activity relationship (SAR) analysis of benzoxazolone derivatives for biological targets?

- Methodological Answer : Introduce substituents at the benzoxazolone core (e.g., halogens, alkyl chains) and assess changes in bioactivity. For example, 5-chloro or 6-thiazole substitutions improve antimicrobial potency. Use QSAR models (e.g., CoMFA or molecular docking) to correlate electronic (logP, polar surface area) and steric parameters with activity. Validate predictions via in vitro assays .

Q. How do DFT and Hartree-Fock calculations differ in modeling the molecular geometry of this compound?

- Methodological Answer : DFT (B3LYP) accounts for electron correlation, yielding bond lengths closer to experimental SCXRD data (e.g., C–O bond: 1.36 Å vs. 1.34 Å experimentally). HF underestimates conjugation effects, leading to longer C–N bonds (1.45 Å vs. 1.42 Å experimentally). Use RMSD analysis to compare theoretical/experimental geometries and prioritize DFT for vibrational assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.